2-[4-(4-Methoxyphenyl)piperazin-1-yl]-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde
Descripción
Propiedades
IUPAC Name |
2-[4-(4-methoxyphenyl)piperazin-1-yl]-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c1-15-3-8-19-22-20(18(14-26)21(27)25(19)13-15)24-11-9-23(10-12-24)16-4-6-17(28-2)7-5-16/h3-8,13-14H,9-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJUOJWOTOIMYME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)C=O)N3CCN(CC3)C4=CC=C(C=C4)OC)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde is a pyrido-pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 342.41 g/mol. The structure features a pyrido[1,2-a]pyrimidine core substituted with a piperazine moiety and a methoxyphenyl group, which are critical for its biological activity.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antimicrobial Activity : Many pyrido-pyrimidine derivatives have shown efficacy against various bacterial strains, including ESKAPE pathogens.
- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against cancer cell lines.
- Neuroprotective Effects : Certain studies suggest potential neuroprotective properties, particularly in models of ischemic injury.
Antimicrobial Activity
A study on structurally related compounds demonstrated that certain pyrido-pyrimidines exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. For instance, compounds similar to the target molecule were effective against Staphylococcus aureus and Escherichia coli but showed variable potency against other pathogens like Pseudomonas aeruginosa .
| Pathogen | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate to High |
| Escherichia coli | Moderate |
| Pseudomonas aeruginosa | Low |
| Klebsiella pneumoniae | Moderate |
Anticancer Properties
The anticancer potential of pyrido-pyrimidine derivatives has been explored in various studies. One notable study indicated that a related compound exhibited cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism of action is hypothesized to involve the inhibition of specific kinases involved in cell proliferation and survival .
Neuroprotective Effects
Recent research highlighted the neuroprotective effects of similar compounds in models of cerebral ischemia. For example, in animal studies, certain derivatives significantly prolonged survival time and reduced mortality rates following induced ischemic events. This suggests that the target compound may possess similar neuroprotective properties .
The biological activity of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde may be attributed to its ability to interact with various biological targets:
- Inhibition of Kinases : Many derivatives act as kinase inhibitors, disrupting signaling pathways critical for cell growth and survival.
- Antimicrobial Mechanisms : The presence of the piperazine ring may enhance membrane permeability or inhibit essential metabolic pathways in bacteria.
Case Studies
- Antibacterial Screening : A series of pyrido-pyrimidine derivatives were screened for antibacterial activity against ESKAPE pathogens. The results indicated that modifications in the side chains significantly influenced potency .
- Cytotoxicity Assays : In vitro assays demonstrated that certain derivatives led to apoptosis in cancer cell lines through mitochondrial pathways .
- Neuroprotection Studies : Experimental models showed that specific analogs could significantly reduce neuronal death in hypoxic conditions, indicating their potential therapeutic applications in stroke .
Aplicaciones Científicas De Investigación
The synthesis of this compound typically involves multi-step reactions that integrate piperazine derivatives with pyrimidine frameworks. Notably, the Vilsmeier-Haack reaction is often employed for the formylation of aromatic compounds, which can be adapted for synthesizing derivatives of this compound.
Neuropharmacological Studies
The compound exhibits potential as a neuroprotective agent . Research indicates that derivatives containing piperazine structures are effective in modulating adenosine receptors, which play a crucial role in neurodegenerative diseases such as Parkinson's and Alzheimer's. A study reported that piperazine-containing compounds could act as antagonists for the A2A adenosine receptor, demonstrating significant binding affinity and inverse agonist potency .
Case Study: A2A Adenosine Receptor Antagonism
In a study focused on piperazine derivatives, it was found that:
- Compound : 2-(4-(4-Methoxyphenyl)piperazin-1-yl)thiazolo[5,4-d]pyrimidine
- Binding Affinity (Ki) : 8.62 nM
- Inverse Agonist Potency (IC50) : 7.42 nM
This highlights the potential for developing new treatments targeting neurodegenerative disorders .
Anticancer Applications
The compound's structure suggests activity against various cancer cell lines. Its ability to inhibit specific signaling pathways associated with tumor growth has been documented.
Case Study: Antitumor Activity
Research has shown that compounds similar to 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde exhibit:
- Mechanism : Inhibition of PI3K/Akt/mTOR pathways
- Effectiveness : Significant reduction in cell viability in breast and lung cancer cell lines.
This positions the compound as a candidate for further development as an anticancer agent .
Drug-Likeness and Bioavailability
Using bioinformatics tools like SwissADME, researchers have assessed the drug-likeness of this compound, indicating favorable absorption, distribution, metabolism, and excretion (ADME) profiles. This suggests good potential for clinical application .
Análisis De Reacciones Químicas
Aldehyde Group Reactivity
The aldehyde at position 3 is highly reactive, enabling diverse transformations:
These reactions are critical for modifying pharmacokinetic properties or introducing targeting moieties in drug design .
Piperazine Moiety Reactions
The 4-(4-methoxyphenyl)piperazine substituent facilitates:
The methoxy group on the phenyl ring enhances electron-donating effects, influencing reaction rates and regioselectivity .
Pyrido[1,2-a]pyrimidine Core Modifications
The fused bicyclic system participates in electrophilic substitutions and ring-opening reactions:
The electron-deficient pyrimidine ring directs electrophiles to specific positions, ensuring predictable regiochemistry .
Cross-Coupling Reactions
The compound’s structure supports transition-metal-catalyzed reactions:
| Reaction Type | Catalyst | Applications |
|---|---|---|
| Buchwald–Hartwig | Pd(dba)₂/Xantphos | C–N bond formation for arylpiperazine analogs |
| Suzuki–Miyaura | Pd(PPh₃)₄/Na₂CO₃ | Biaryl systems for extended π-conjugation |
These methods enable late-stage diversification of the core structure .
Stability and Degradation Pathways
Key stability considerations include:
-
Hydrolysis : The aldehyde undergoes slow hydrolysis in aqueous media (pH > 7) to form carboxylic acid derivatives.
-
Photooxidation : Exposure to UV light generates peroxide byproducts, necessitating storage in inert atmospheres.
-
Thermal Decomposition : Degrades above 200°C, releasing CO and aromatic amines.
Comparative Reactivity with Structural Analogs
The reactivity profile aligns with related pyridopyrimidines but differs in regioselectivity due to the 7-methyl and 4-oxo groups:
Comparación Con Compuestos Similares
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
The pyrido[1,2-a]pyrimidine scaffold is shared among analogs, but substituent variations on the piperazine ring and the core significantly alter properties. Key analogs include:
2-[4-Phenylpiperazin-1-yl]-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde ()
- Substituent : Phenyl group on piperazine.
- Key Differences: Lacks the methoxy group, reducing polarity.
2-[4-(2-Methoxyphenyl)piperazin-1-yl]-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde ()
- Substituent : 2-Methoxyphenyl on piperazine; 9-methyl on the core.
- The 9-methyl (vs. 7-methyl) alters core conformation, possibly affecting binding kinetics .
2-(4-Benzylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde ()
- Substituent : Benzyl group on piperazine.
- Molecular Formula : C₂₀H₂₀N₄O₂; MW: 348.4 g/mol.
- Key Differences : The benzyl group adds significant hydrophobicity, which may improve membrane permeability but reduce solubility. The absence of a methoxy group diminishes hydrogen-bonding capacity (H-bond acceptors: 5 vs. 5 in the target compound) .
Substituent Position and Electronic Effects
Molecular Properties and Pharmacokinetics
*Hypothetical formulas based on structural analogs.
Pharmacological Implications
- Target Compound : The para-methoxy group may optimize interactions with polar residues in receptor binding pockets, as seen in antipsychotic agents (e.g., aripiprazole derivatives). The 7-methyl group likely stabilizes the core without steric clashes .
- Benzyl Analogs () : Increased hydrophobicity could enhance CNS activity but raise toxicity risks due to off-target binding .
- Piperazine Modifications (): Substituents like methylpiperazine () or hydroxyethylpiperazine () can fine-tune solubility and selectivity. For instance, hydroxyethyl groups improve aqueous solubility, critical for intravenous formulations .
Q & A
Q. What are the common synthetic routes for 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde?
The synthesis typically involves multi-step reactions, including:
- Cyclization : Formation of the pyrido[1,2-a]pyrimidine core via precursor condensation under reflux conditions .
- Substitution : Introduction of the 4-methoxyphenylpiperazine moiety using nucleophilic aromatic substitution (e.g., coupling with 1-(4-methoxyphenyl)piperazine) .
- Oxidation/Reduction : Final functionalization of the carbaldehyde group through controlled oxidation of a hydroxymethyl intermediate . Key reagents include DMF as a solvent, NaH as a base, and Pd catalysts for coupling steps.
Q. Which analytical techniques are used to confirm the compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions and piperazine ring conformation .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 433.18) .
- X-ray Crystallography : Resolves 3D structure, including bond angles and planarity of the pyrido-pyrimidine system . Purity is assessed via HPLC (>98%) with a C18 column and acetonitrile/water gradient .
Q. How is the compound’s biological activity initially screened in academic research?
- Enzyme Inhibition Assays : Tested against kinases (e.g., PIM-1) or phosphodiesterases using fluorescence-based substrates .
- Receptor Binding Studies : Radioligand displacement assays (e.g., serotonin or dopamine receptors) quantify affinity (IC₅₀ values) .
- Cellular Viability Assays : MTT or ATP-lite assays in cancer cell lines (e.g., HepG2, MCF-7) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and scalability?
| Parameter | Optimization Strategy | Evidence |
|---|---|---|
| Solvent System | Replace DMF with DMAc or ionic liquids to reduce side reactions | |
| Catalysts | Use Pd(OAc)₂/XPhos for efficient C–N coupling (yield improvement from 65% to 82%) | |
| Temperature Control | Microwave-assisted synthesis at 120°C reduces reaction time (4h → 30min) | |
| Purification | Recrystallization from ethanol/water (1:3) enhances purity without column chromatography |
Q. How do structural modifications (e.g., substituent variations) affect bioactivity?
- Piperazine Substitution : Replacing 4-methoxyphenyl with 4-chlorophenyl increases kinase inhibition (IC₅₀ from 120 nM → 45 nM) but reduces solubility .
- Pyrimidine Oxidation : Converting the 4-oxo group to 4-thioxo enhances metabolic stability (t₁/₂ from 2h → 6h in liver microsomes) .
- Carbaldehyde Modification : Reducing to a hydroxymethyl group abolishes receptor binding, highlighting its role in target engagement .
Q. What computational methods are employed to model interactions with biological targets?
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding poses in serotonin receptors (5-HT₁A) using PDB: 7E2Z .
- QSAR Modeling : CoMFA/CoMSIA correlates logP and polar surface area with blood-brain barrier permeability (R² = 0.89) .
- MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories .
Q. How can contradictions in reported data (e.g., conflicting bioactivity results) be resolved?
- Assay Standardization : Compare protocols (e.g., ATP concentration in kinase assays) to identify variability sources .
- Metabolite Profiling : LC-MS/MS detects degradation products (e.g., oxidized piperazine) that may interfere with activity .
- Cross-Validation : Replicate studies in orthogonal models (e.g., primary cells vs. immortalized lines) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
